Cas no 253157-79-8 (Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)-)

The compound Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)-, is a chiral palladium complex featuring a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. This catalyst is widely utilized in asymmetric synthesis due to its high enantioselectivity and stability under various reaction conditions. Its rigid binaphthyl backbone ensures excellent stereocontrol, making it particularly effective for asymmetric hydrogenation, carbon-carbon bond formation, and other transition-metal-catalyzed transformations. The palladium center, coordinated to the bidentate phosphine ligand and chloride ions, provides a well-defined active site for catalytic applications. This complex is valued for its reproducibility, efficiency, and broad substrate compatibility in producing enantiomerically enriched compounds for pharmaceuticals and fine chemicals.
Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)- structure
253157-79-8 structure
Product Name:Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)-
CAS No:253157-79-8
MF:C44H32Cl2P2Pd
MW:799.99840927124
CID:246621
PubChem ID:329767357
Update Time:2025-10-30

Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)- Chemical and Physical Properties

Names and Identifiers

    • Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)-
    • 2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYLPALLADIUM(II) CHLORIDE
    • palladium(2+), [1,1'-([1,1'-binaphthalene]-2,2'-diyl-kappaC2
    • BINAP-PdCl2
    • 253157-79-8
    • AMY11852
    • [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);dichloride
    • [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride
    • [(S)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]PALLADIUM(II)CHLORIDE
    • 115826-95-4
    • F10279
    • AKOS016009252
    • J-400067
    • CFA59328
    • J-400065
    • Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II), min. 98%
    • Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
    • Palladium,[[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphine-kP]]dichloro-,(SP-4-2)-
    • DICHLORO[(S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]PALLADIUM(II)
    • PdCl2(BINAP)
    • A889177
    • J-400159
    • Dichloro[2,2 inverted exclamation marka-bis(diphenylphosphino)-1,1 inverted exclamation marka-binaphthyl]palladium(II)
    • MDL: MFCD00075254
    • Inchi: 1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
    • InChI Key: VDHAUMFISVWIRX-UHFFFAOYSA-L
    • SMILES: [Pd+2].[Cl-].[Cl-].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1=C2C=CC=CC2=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 798.03911g/mol
  • Monoisotopic Mass: 798.03911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 7
  • Complexity: 797
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Melting Point: 230-300 °C (decomposition)

Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)- Security Information

Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)- Pricemore >>

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Additional information on Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)-

Palladium Complex with CAS No. 253157-79-8: A Comprehensive Overview

In the realm of organometallic chemistry, the compound Palladium,[1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kP]]dichloro-, (SP-4-2)- (CAS No. 253157-79-8) stands out as a significant advancement in catalytic systems. This compound is a palladium-based catalyst with a unique structure that incorporates a binaphthyl ligand system and diphenylphosphine groups. Its binaphthyl backbone and diphenylphosphine ligands contribute to its exceptional catalytic properties, making it highly effective in various organic transformations.

The binaphthyl structure in this compound is derived from 1,1'-binaphthalene, which is a chiral ligand known for its ability to induce asymmetry in catalytic reactions. The diphenylphosphine groups further enhance the stability and reactivity of the palladium center by providing strong donor properties and stabilizing the metal center during catalytic cycles. This combination of structural features makes the compound highly versatile and efficient in a wide range of applications.

Recent studies have highlighted the use of this palladium complex in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling and Heck reactions. These reactions are fundamental in organic synthesis and are widely used in the pharmaceutical and agrochemical industries. The chiral environment provided by the binaphthyl ligand enables enantioselective catalysis, which is crucial for the production of chiral molecules with high enantiomeric excess.

One of the most notable advancements involving this compound is its application in asymmetric hydrogenation. Researchers have demonstrated that this palladium complex can effectively catalyze the hydrogenation of ketones to produce chiral alcohols with excellent selectivity. This has significant implications for the synthesis of bioactive compounds and fine chemicals.

The stability and reusability of this catalyst are also remarkable. Studies have shown that it can be recycled multiple times without significant loss of activity, making it an environmentally friendly option for industrial applications. This property aligns with the growing demand for sustainable chemistry practices in modern industries.

In addition to its catalytic applications, this palladium complex has been explored for its potential in sensor technologies and catalytic asymmetric synthesis. Its ability to bind selectively to certain substrates makes it a promising candidate for designing novel sensing devices. Furthermore, its role in asymmetric synthesis has opened new avenues for producing complex molecular architectures with high precision.

The development of this compound represents a milestone in organometallic chemistry, showcasing the importance of ligand design in enhancing catalytic performance. By leveraging the unique properties of its binaphthyl backbone and diphenylphosphine ligands, this palladium complex has become a valuable tool for researchers and industry professionals alike.

As research continues to uncover new applications for this compound, its impact on various fields such as pharmaceuticals, agrochemistry, and materials science is expected to grow significantly. The integration of cutting-edge research findings into practical applications underscores its potential as a transformative catalyst in modern chemical processes.

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